3-Bromo-5-methylpyridin-4-amine
CAS No.: 97944-43-9
Cat. No.: VC2054851
Molecular Formula: C6H7BrN2
Molecular Weight: 187.04 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 97944-43-9 |
|---|---|
| Molecular Formula | C6H7BrN2 |
| Molecular Weight | 187.04 g/mol |
| IUPAC Name | 3-bromo-5-methylpyridin-4-amine |
| Standard InChI | InChI=1S/C6H7BrN2/c1-4-2-9-3-5(7)6(4)8/h2-3H,1H3,(H2,8,9) |
| Standard InChI Key | GUAFGBUKLIFASX-UHFFFAOYSA-N |
| SMILES | CC1=CN=CC(=C1N)Br |
| Canonical SMILES | CC1=CN=CC(=C1N)Br |
Introduction
3-Bromo-5-methylpyridin-4-amine is an organic compound with the molecular formula C₆H₇BrN₂ and a molecular weight of 187.04 g/mol. It is a derivative of pyridine, a basic heterocyclic organic compound, and is characterized by a bromine atom at the 3-position, a methyl group at the 5-position, and an amino group at the 4-position of the pyridine ring .
Synthesis of 3-Bromo-5-methylpyridin-4-amine
The synthesis of 3-Bromo-5-methylpyridin-4-amine typically involves the bromination of 5-methylpyridin-4-amine. A common method uses N-bromosuccinimide (NBS) as the brominating agent in a suitable solvent like dichloromethane. The reaction is usually carried out at room temperature to ensure high yield and purity.
Synthesis Methods
| Method | Reagents | Conditions |
|---|---|---|
| Bromination | NBS, Dichloromethane | Room Temperature |
| Industrial Production | Continuous Flow Processes | Automated Systems |
Reaction Types
| Reaction Type | Reagents | Conditions |
|---|---|---|
| Nucleophilic Substitution | Amines, Thiols, Alkoxides | Polar Solvents, Elevated Temperatures |
| Suzuki-Miyaura Coupling | Arylboronic Acids, Palladium Catalyst | Base (e.g., Potassium Carbonate) |
Biological Activity and Applications
3-Bromo-5-methylpyridin-4-amine exhibits biological activity through interactions with enzymes and cellular signaling pathways. It has potential as an inhibitor of cytochrome P450 enzymes, which are crucial for drug metabolism. The compound is used in medicinal chemistry as an intermediate in the synthesis of pharmaceuticals targeting neurological and inflammatory diseases.
Applications
| Application | Description |
|---|---|
| Medicinal Chemistry | Intermediate for pharmaceutical synthesis |
| Material Science | Development of organic electronic materials |
| Biological Studies | Building block for biologically active molecules |
Safety and Handling
3-Bromo-5-methylpyridin-4-amine is classified under GHS07 with a signal word 'Warning'. It poses hazards such as being harmful if swallowed (H302), causing skin irritation (H315), and eye irritation (H320), and may cause respiratory irritation (H335) .
Safety Precautions
| Hazard Statement | Precautionary Statement |
|---|---|
| H302, H315, H320, H335 | P261, P280, P301+P312, P302+P352, P305+P351+P338 |
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